1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride
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Overview
Description
1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride is a chemical compound with a unique structure that combines a fluoroethyl group, a methoxyphenyl group, and a pyrazolamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride typically involves multiple steps. One common route includes the following steps:
Formation of the pyrazole core: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the fluoroethyl group: This step often involves the use of fluoroethyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the methoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction using methoxybenzyl chloride and a Lewis acid catalyst.
Formation of the hydrochloride salt: The final compound is often converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the fluoroethyl group.
Scientific Research Applications
1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the methoxyphenyl group may contribute to its overall stability and bioavailability. The pyrazolamine core is crucial for its biological activity, potentially interacting with various signaling pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride
- 1-(2-bromoethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride
- 1-(2-iodoethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride
Uniqueness
1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride is unique due to the presence of the fluoroethyl group, which can significantly influence its chemical and biological properties. The fluoroethyl group can enhance the compound’s metabolic stability and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H19ClFN3O |
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Molecular Weight |
299.77 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C14H18FN3O.ClH/c1-11-10-18(8-7-15)17-14(11)16-9-12-3-5-13(19-2)6-4-12;/h3-6,10H,7-9H2,1-2H3,(H,16,17);1H |
InChI Key |
AJUWDWZSMUFYEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC=C(C=C2)OC)CCF.Cl |
Origin of Product |
United States |
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